2-(4-Diethylaminophenyl)ethylamine dihydrochloride
CAS No.:
Cat. No.: VC13610974
Molecular Formula: C12H22Cl2N2
Molecular Weight: 265.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22Cl2N2 |
|---|---|
| Molecular Weight | 265.22 g/mol |
| IUPAC Name | 4-(2-aminoethyl)-N,N-diethylaniline;dihydrochloride |
| Standard InChI | InChI=1S/C12H20N2.2ClH/c1-3-14(4-2)12-7-5-11(6-8-12)9-10-13;;/h5-8H,3-4,9-10,13H2,1-2H3;2*1H |
| Standard InChI Key | WHFBLLLIQJNMCJ-UHFFFAOYSA-N |
| SMILES | CCN(CC)C1=CC=C(C=C1)CCN.Cl.Cl |
| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)CCN.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of 2-(4-diethylaminophenyl)ethylamine dihydrochloride is C₁₂H₂₁N₂·2HCl, derived from the addition of two hydrochloric acid molecules to the free base. The molecular weight is calculated as follows:
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Carbon (C): 12 atoms × 12.01 g/mol = 144.12 g/mol
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Hydrogen (H): 21 atoms × 1.008 g/mol = 21.17 g/mol
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Nitrogen (N): 2 atoms × 14.01 g/mol = 28.02 g/mol
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Chlorine (Cl): 2 atoms × 35.45 g/mol = 70.90 g/mol
Total Molecular Weight: 264.21 g/mol .
Structural Features
The compound consists of:
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A phenyl ring substituted with a diethylamino group (-N(C₂H₅)₂) at the para position.
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An ethylamine (-CH₂CH₂NH₂) side chain.
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Two hydrochloride counterions, which protonate the amine groups, enhancing solubility .
The diethylamino group is a strong electron-donating substituent, influencing the compound’s electronic properties and reactivity.
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis of 2-(4-diethylaminophenyl)ethylamine dihydrochloride is documented, analogous compounds suggest a multi-step approach:
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Friedel-Crafts Alkylation: Diethylaniline may undergo alkylation with ethylene gas in the presence of AlCl₃ to form 4-diethylaminophenylethane .
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Nitration and Reduction: Introducing an amine group via nitration (HNO₃/H₂SO₄) followed by reduction (H₂/Pd-C) yields 2-(4-diethylaminophenyl)ethylamine .
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Salt Formation: Treatment with hydrochloric acid converts the free base to the dihydrochloride salt .
Optimization Challenges
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Selectivity: Competing reactions, such as over-alkylation or para/meta isomer formation, require careful control of reaction conditions .
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Purification: Chromatography or recrystallization from ethanol/water mixtures is typically employed to isolate the dihydrochloride salt .
Physical and Chemical Properties
Physicochemical Data
| Property | Value | Source Analogy |
|---|---|---|
| Melting Point | 195–200°C (decomposes) | |
| Solubility in Water | >50 mg/mL at 25°C | |
| pKa (amine) | ~9.5 (predicted) | |
| LogP (Partition Coefficient) | 1.8 (calculated) | Estimated via ADMET |
The high solubility in water and polar solvents aligns with trends observed in dihydrochloride salts of similar amines .
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C, releasing HCl gas .
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Light Sensitivity: Aromatic amines are prone to oxidation; storage under inert atmosphere is recommended .
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Reactivity: The primary amine participates in acylation and Schiff base formation, while the diethylamino group resists nucleophilic substitution due to steric hindrance .
Applications in Research
Biochemical Studies
Structurally analogous compounds, such as 2-(3,4-dimethoxyphenyl)ethanamine, inhibit monoamine oxidase (MAO) , suggesting potential neuropharmacological applications for 2-(4-diethylaminophenyl)ethylamine dihydrochloride.
Material Science
The diethylamino group’s electron-donating properties could make this compound a precursor for conductive polymers or ligand designs in coordination chemistry .
Future Directions
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Synthetic Optimization: Developing catalytic methods to improve yield and selectivity.
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Biological Screening: Evaluating MAO inhibition, receptor binding, and cytotoxicity.
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Material Applications: Testing conductivity in polymer matrices.
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